molecular formula C10H7BrN2 B1447586 6-Bromo-1-methyl-1H-indole-3-carbonitrile CAS No. 1361092-69-4

6-Bromo-1-methyl-1H-indole-3-carbonitrile

Cat. No.: B1447586
CAS No.: 1361092-69-4
M. Wt: 235.08 g/mol
InChI Key: SOTVYPLSYGORIA-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indole-3-carbonitrile ( 1361092-69-4 ) is a brominated indole derivative with the molecular formula C 10 H 7 BrN 2 and a molecular weight of 235.08 g/mol . This compound serves as a versatile chemical building block, particularly in the discovery and development of protein kinase inhibitors . The indole-3-carbonitrile scaffold is of significant interest in medicinal chemistry; for instance, closely related analogs have been identified as potent and selective fragment-based inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) . DYRK1A is a promising drug target implicated in the pathogenesis of neurodegenerative disorders, including Down syndrome and Alzheimer's disease . In this context, the nitrile group is a key pharmacophore that can form critical hydrogen bonds within the enzyme's ATP-binding site . The bromine atom at the 6-position offers a synthetic handle for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The methyl group on the indole nitrogen enhances steric properties. This product is intended for research applications as a key intermediate in the synthesis of biologically active molecules and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes. For Research Use Only. Not for Human or Veterinary Use. References PubChem provides data and information for this and related compounds. The listed CAS Number is for reference .

Properties

IUPAC Name

6-bromo-1-methylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-3-2-8(11)4-10(9)13/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTVYPLSYGORIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-1-methyl-1H-indole-3-carbonitrile typically follows a multi-step approach:

  • Starting Material: 6-Bromoindole or 6-bromoindole-2-carboxylic acid derivatives.
  • N-Methylation: Introduction of the methyl group at the nitrogen atom (N1) via alkylation.
  • C3-Cyanation: Introduction of the cyano group at the 3-position of the indole ring, often via palladium-catalyzed direct cyanation or other cyanide sources.

N-Methylation of 6-Bromoindole

N-Methylation is commonly achieved by treating 6-bromoindole with methylating agents in the presence of a base. One documented approach involves:

  • Dissolving 6-bromoindole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Adding a base such as potassium hydroxide (KOH).
  • Adding methylating agents like methyl iodide or methyl p-toluenesulfonate.
  • Stirring the mixture at room temperature or slightly elevated temperatures for several hours.

This method yields N-methyl-6-bromoindole with high efficiency (yields around 85-93% reported for similar N-alkylations on indoles).

The key step is the introduction of the cyano group at the 3-position. Recent advances have utilized palladium-catalyzed direct cyanation of indoles using acetonitrile as the cyanide source, avoiding the use of toxic cyanide salts. A representative procedure is:

  • Using PdCl2 as the palladium catalyst (5 mol%).
  • Employing Cu(OAc)2 as a co-catalyst.
  • Adding silver triflate (AgOTf) and 4-nitrobenzoic acid as additives.
  • Conducting the reaction in a mixed solvent system of acetonitrile and DMF.
  • Stirring under an oxygen atmosphere at elevated temperature (~135 °C) for 24 hours.

This method allows direct cyanation at the C3 position of N-substituted indoles, including N-methyl derivatives, with moderate to good yields (around 60-80% for similar substrates).

Alternative Methylation via Carboxylic Acid Derivative Methylation

Another approach involves methylation of 6-bromoindole-2-carboxylic acid derivatives to form methyl esters or methylated indole derivatives, which can be further transformed into the target compound. A patent describes:

  • Reacting 6-bromo-indole-2-carboxylic acid in a C1-C6 amide solvent (e.g., DMF).
  • Adding a C1-C10 amine buffer and a methylating agent such as dimethyl carbonate or dimethyl sulfate.
  • Heating the mixture at 20-150 °C for 1-15 hours.
  • Concentrating the reaction mixture under reduced pressure to isolate the methylated product.

This method is efficient for preparing methylated indole derivatives and can be adapted for N-methylation steps.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Notes Yield Range (%) Reference
N-Methylation 6-Bromoindole, KOH, methyl iodide or methyl tosylate, DMF, RT to 50 °C, overnight Efficient N-methylation of indole nitrogen 85-93
C3-Cyanation PdCl2 (5 mol%), Cu(OAc)2, AgOTf, 4-NO2-PhCOOH, CH3CN/DMF, 135 °C, 24 h, O2 atmosphere Direct cyanation using acetonitrile as cyanide source 60-80
Methylation of Carboxylic Acid 6-Bromo-indole-2-carboxylic acid, dimethyl carbonate, amine buffer, DMF, 115 °C, 10 h Methylation via ester formation or N-methylation Not specified

Research Findings and Analytical Data

  • The palladium-catalyzed cyanation method is advantageous due to the use of acetonitrile as a less toxic cyanide source and mild reaction conditions.
  • NMR analyses confirm the structure of the products, with characteristic chemical shifts for the cyano group at C3 and the methyl group on nitrogen.
  • The reaction conditions are compatible with various substituents on the indole ring, including halogens like bromine at the 6-position.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its electron-withdrawing environment from the nitrile group.

Key Reactions:

  • Amination : Reacts with primary or secondary amines (e.g., morpholine, piperidine) under palladium catalysis to yield 6-amino derivatives. For example, using Pd(OAc)₂ and Xantphos in toluene at 110°C produces 6-(morpholin-4-yl)-1-methyl-1H-indole-3-carbonitrile .

  • Suzuki Coupling : Forms biaryl products with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 80°C .

Reaction TypeReagents/ConditionsProductYield (%)
AminationPd(OAc)₂, Xantphos, toluene, 110°C6-Amino derivatives70–85
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C6-Aryl derivatives65–90

Reduction of the Nitrile Group

The nitrile group at the 3-position can be reduced to primary amines or aldehydes under controlled conditions:

  • LiAlH₄ Reduction : Full reduction with LiAlH₄ in THF at 0°C to room temperature yields 3-(aminomethyl)-6-bromo-1-methyl-1H-indole.

  • Partial Reduction : Staudinger-type reduction using P(NMe₂)₃ in MeOH selectively produces the aldehyde derivative.

Reducing AgentConditionsProduct
LiAlH₄THF, 0°C to RT3-(Aminomethyl)-6-bromo-1-methyl-1H-indole
P(NMe₂)₃MeOH, reflux3-Formyl-6-bromo-1-methyl-1H-indole

Oxidation Reactions

The indole ring and methyl group exhibit limited oxidation reactivity, but the nitrile group can be hydrolyzed:

  • Nitrile Hydrolysis : Treatment with H₂SO₄ (80%) at 120°C converts the nitrile to a carboxylic acid, yielding 6-bromo-1-methyl-1H-indole-3-carboxylic acid .

ReagentsConditionsProduct
H₂SO₄ (80%)120°C, 6 h6-Bromo-1-methyl-1H-indole-3-carboxylic acid

Cyclization Reactions

The nitrile group participates in heterocycle formation:

  • Intramolecular Cyclization : With K₂CO₃ in DMF at 100°C, the nitrile reacts with adjacent substituents to form fused pyrimidine or triazole rings .

SubstrateConditionsProduct
6-Bromo-1-methyl-1H-indole-3-carbonitrile + NaN₃CuI, DMF, 100°C6-Bromo-1-methyl-1H-indolo[3,2-c]tetrazole

Cross-Coupling Reactions

The bromine atom facilitates cross-coupling beyond Suzuki reactions:

  • Heck Coupling : With alkenes (e.g., styrene) and Pd(OAc)₂, forms 6-alkenyl derivatives.

  • Buchwald-Hartwig Amination : For secondary amine couplings, as described in Section 1.

Mechanistic Insights

  • Substitution Reactions : The bromine’s activation is enhanced by the electron-withdrawing nitrile group, favoring oxidative addition in palladium-catalyzed pathways .

  • Nitrile Reactivity : The cyano group’s electrophilicity allows reductions and hydrolyses, while its π-system enables cycloadditions.

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its reactions are optimized for high regioselectivity and yield, as demonstrated in peer-reviewed studies .

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-1-methyl-1H-indole-3-carbonitrile is characterized by the presence of a bromine atom at the 6-position and a nitrile group at the 3-position of the indole ring. Its chemical structure can be represented as follows:

  • Molecular Formula: C10_{10}H8_{8}BrN3_{3}
  • CAS Number: 17355-83-8

The compound's unique structure contributes to its biological activity, making it a subject of interest in drug discovery.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Key applications include:

  • Anticancer Activity: Research indicates that derivatives of indole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating potent inhibition of cell proliferation in breast and lung cancer models .
Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)4.2
A549 (Lung Cancer)3.1
SKOV3 (Ovarian Cancer)2.1

DYRK1A Inhibition

Recent studies have evaluated this compound as a potential inhibitor of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A). Molecular docking studies suggest that this compound can effectively bind to DYRK1A, demonstrating minimal cytotoxicity while inhibiting kinase activity in cell cultures .

Anti-inflammatory Properties

Indole derivatives have been recognized for their anti-inflammatory properties. The nitrile group present in this compound may contribute to modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of various indole derivatives, this compound was tested against multiple cancer cell lines. The compound exhibited significant growth inhibition, particularly in MCF-7 and A549 cells, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: DYRK1A Inhibition Mechanism

Another investigation focused on the mechanism of DYRK1A inhibition by indole derivatives. The study utilized molecular docking techniques to elucidate binding interactions between this compound and DYRK1A, revealing key residues involved in the binding process and suggesting further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 6-Bromo-1-methyl-1H-indole-3-carbonitrile with key analogs, focusing on substituent positions and properties:

Compound Name Substituents Melting Point (°C) Key NMR Features (1H) Biological Activity
This compound Br (C6), CH3 (N-1), CN (C3) Not reported Inferred δ ~4.1 (CH3), ~8.3 (H-2) Potential DYRK1A inhibitor
7-Bromo-1-methyl-1H-indole-3-carbonitrile (13d) Br (C7), CH3 (N-1), CN (C3) 158–159 δ 4.17 (s, CH3), 8.32 (s, H-2) DYRK1A inhibitor
7-Bromo-1H-indole-3-carbonitrile (6b) Br (C7), CN (C3) 148–151 δ 8.35 (s, H-2), 12.50 (s, NH) DYRK1A inhibitor (IC50: ~nM)
6-Bromo-1H-indole-3-carbonitrile Br (C6), CN (C3) Not reported δ 12.50 (s, NH) Unknown
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile Br (aryl), CH3 (C2), CN (C3) Not reported Planar indole ring (dihedral: 0.95°) Structural analog for crystallography

Key Observations :

  • Bromine Position : Bromine at C6 vs. C7 alters electronic distribution and steric effects. For example, 7-bromo derivatives (e.g., 13d) exhibit downfield shifts in H-2 (δ ~8.3) compared to unmethylated analogs (δ ~8.35) .
  • Cyanide Group : The electron-withdrawing -CN at C3 stabilizes the indole ring and may enhance binding to kinase active sites .

Physicochemical Properties

  • Melting Points : Methylated derivatives (e.g., 13d) generally exhibit higher melting points (158–159°C) than NH analogs (148–151°C), attributed to reduced hydrogen bonding .
  • Solubility : The N-methyl group in this compound likely reduces aqueous solubility compared to 6-Bromo-1H-indole-3-carbonitrile, as seen in similar compounds .
  • Spectroscopic Data :
    • IR : Strong absorption at ~2212 cm⁻¹ (C≡N stretch) .
    • 13C-NMR : Methyl groups resonate at δ ~37.5 ppm, while nitrile carbons appear at ~83–85 ppm .

Biological Activity

6-Bromo-1-methyl-1H-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a bromine atom at the 6th position and a carbonitrile group at the 3rd position of the indole ring. These structural features contribute to its unique reactivity and biological properties.

Property Value
Molecular FormulaC10H8BrN
Molecular Weight224.08 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can affect cellular proliferation and survival.
  • DNA Interaction : The compound may also bind to DNA, influencing gene expression and cellular processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Indole derivatives, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways .
  • Antimicrobial Properties : The presence of the bromine atom enhances its antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
  • Antiviral Effects : Preliminary studies suggest potential antiviral activity against viruses such as SARS-CoV-2, indicating its relevance in current infectious disease research .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects : A research article reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating effective inhibition of cell growth.
  • Antimicrobial Activity Study : Another study evaluated the antimicrobial efficacy of various indole derivatives, including this compound, demonstrating notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 33 μM .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound Name Structural Features Biological Activity
6-Bromo-1H-indole-3-carbonitrileBromine at 6th position; carbonitrile at 3rdAnticancer, antimicrobial
6-Bromo-1H-indoleLacks methyl group; similar bromine positionReduced biological activity
1-Methyl-1H-indole-3-carbonitrileLacks bromine; retains carbonitrileDifferent reactivity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-1-methyl-1H-indole-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves bromination of a pre-functionalized indole scaffold. For example, iodination methods for analogous compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde) use halogenation agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile under controlled temperatures (40–60°C) . Methylation at the 1-position can be achieved via alkylation reactions using methyl iodide and a base like potassium carbonate. Purification often employs recrystallization or column chromatography to isolate the product.

Q. How can NMR and X-ray crystallography be used to confirm the structure of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR spectra verify substituent positions. The methyl group at the 1-position appears as a singlet (~δ 3.8 ppm), while the nitrile group deshields adjacent protons.
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves bond lengths and angles. For example, the dihedral angle between the indole ring and substituents in related compounds (e.g., 6-Bromo-1H-indole-3-carboxylic acid) is ~6°, confirming planarity . Hydrogen-bonding interactions (e.g., N–H⋯O) can further validate packing arrangements .

Q. How does the bromine substituent affect the reactivity of this compound compared to chloro or iodo analogs?

  • Methodology : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Suzuki-Miyaura cross-coupling reactions. Compared to iodo derivatives (higher reactivity but lower stability) and chloro derivatives (lower reactivity), bromine balances stability and versatility in nucleophilic substitutions . Kinetic studies using UV-Vis or HPLC can quantify substitution rates under varying catalysts (e.g., Pd(PPh3_3)4_4).

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for halogenated indole derivatives?

  • Methodology : Discrepancies in unit cell parameters or hydrogen-bonding networks may arise from polymorphism or solvent inclusion. Re-refinement using SHELXL with high-resolution data (e.g., synchrotron sources) improves accuracy. For example, reanalysis of 6-Bromo-1H-indole-3-carboxylic acid confirmed dimeric hydrogen-bonding motifs via O–H⋯O interactions . Comparative studies with analogous compounds (e.g., 6-Chloro derivatives) can identify systematic errors .

Q. How can computational modeling predict the regioselectivity of further functionalization at the bromine site?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) evaluate transition states for cross-coupling or nucleophilic aromatic substitution. Fukui indices identify electrophilic hotspots, while Molecular Electrostatic Potential (MEP) maps highlight electron-deficient regions near the bromine atom. Docking studies with palladium catalysts (e.g., Pd0^0/PdII^{II} cycles) simulate ligand coordination to optimize reaction conditions .

Q. What safety protocols are critical for handling brominated indole derivatives in large-scale reactions?

  • Methodology :

  • Controlled atmosphere : Use inert gas (N2_2 or Ar) to prevent decomposition during bromination .
  • Personal protective equipment (PPE) : Wear nitrile gloves, anti-static lab coats, and goggles to avoid skin/eye contact with bromine vapor .
  • Waste disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal.

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodology : The bromine atom enables late-stage diversification. For example:

  • Anticancer agents : Suzuki coupling with boronic acids introduces aryl groups targeting kinase inhibitors.
  • Antimicrobials : Nucleophilic substitution with amines generates quaternary ammonium derivatives.
    Biological screening (e.g., MIC assays or kinase inhibition studies) validates activity, while SAR analysis optimizes substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-1-methyl-1H-indole-3-carbonitrile
Reactant of Route 2
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6-Bromo-1-methyl-1H-indole-3-carbonitrile

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